molecular formula C11H10BNO2 B12955990 (3-Phenylpyridin-4-yl)boronic acid

(3-Phenylpyridin-4-yl)boronic acid

Cat. No.: B12955990
M. Wt: 199.02 g/mol
InChI Key: KCAVQTUFDCZLMQ-UHFFFAOYSA-N
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Description

(3-Phenylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a phenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenylpyridin-4-yl)boronic acid is unique due to the presence of both a phenyl and a pyridine ring, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific electronic or steric properties are required .

Properties

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(3-phenylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

KCAVQTUFDCZLMQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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